Rimeporide-15N3 Hydrochloride
Description
Historical Preclinical Development and Repositioning in Research
The journey of rimeporide (B1680636) in the realm of scientific investigation began with its development for the treatment of congestive heart failure. wikipedia.orgresearchgate.net The compound underwent several Phase I clinical trials in patients with congestive heart failure, where it was found to be well-tolerated. researchgate.net Despite its promising safety profile, the development for this indication was discontinued.
Subsequently, the EspeRare Foundation, a Swiss non-profit organization, licensed rimeporide to explore its potential in rare diseases. wikipedia.org This marked a significant repositioning of the compound's research focus, primarily towards Duchenne muscular dystrophy (DMD), a severe and progressive muscle-wasting disease. wikipedia.orgresearchgate.net Preclinical studies in animal models of DMD have demonstrated the potential of rimeporide to address some of the underlying pathological mechanisms of the disease. researchgate.net
Significance of Sodium-Hydrogen Exchanger 1 (NHE-1) Inhibition in Cellular Pathophysiology Research
The Sodium-Hydrogen Exchanger 1 (NHE-1) is a ubiquitous protein found in the cell membranes of most mammalian tissues. It plays a crucial role in maintaining intracellular pH and regulating cell volume. However, in various pathological conditions, the over-activity of NHE-1 can lead to cellular damage.
In the context of cardiac pathophysiology, NHE-1 inhibition has been extensively studied. In conditions such as cardiac hypertrophy (the thickening of the heart muscle), NHE-1 activity is often upregulated. This can lead to an increase in intracellular sodium, which in turn can cause an overload of intracellular calcium via the reverse mode of the sodium-calcium exchanger. This calcium overload is a key factor in the development of hypertrophic signaling, cardiac fibrosis, and ultimately, heart failure. Research has shown that inhibiting NHE-1 can prevent or reverse these detrimental effects in preclinical models of heart disease.
In Duchenne muscular dystrophy, a key aspect of the pathology is the disruption of calcium homeostasis within muscle cells. The absence of the dystrophin protein leads to fragile cell membranes and an abnormal influx of calcium, which triggers a cascade of events leading to muscle cell damage and death. It is hypothesized that the over-activity of NHE-1 contributes to this calcium overload. Therefore, the inhibition of NHE-1 by compounds like rimeporide is a significant area of research for developing potential therapeutic strategies for DMD.
Rationale for Isotopic Labeling: The Specific Utility of Rimeporide-15N3 Hydrochloride in Advanced Research Methodologies
Isotopic labeling is a powerful technique in biomedical research where an atom in a molecule is replaced by its isotope. This compound is a stable isotope-labeled version of rimeporide, where three nitrogen atoms (N) have been replaced with the heavy isotope, nitrogen-15 (B135050) (¹⁵N). This labeling does not significantly alter the chemical properties or biological activity of the compound.
The primary utility of this compound lies in its application as an internal standard in quantitative bioanalytical methods, particularly those using mass spectrometry. In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, it is crucial to accurately measure the concentration of the drug in biological samples like blood or plasma.
By adding a known amount of this compound to a biological sample containing the unlabeled rimeporide, researchers can use mass spectrometry to distinguish between the two based on their mass difference. The isotopically labeled compound serves as a precise internal reference, allowing for highly accurate and sensitive quantification of the unlabeled rimeporide. This is essential for understanding the compound's behavior in a biological system and for the development of reliable analytical methods. The use of stable isotopes like ¹⁵N is preferred in many research applications as they are non-radioactive.
Data Tables
Table 1: Preclinical Efficacy of Rimeporide in a Duchenne Muscular Dystrophy (DMD) Mouse Model
| Parameter | Treatment Group | Outcome | Reference |
| Inflammation | Rimeporide | Prevention of inflammation in skeletal muscles, diaphragm, and heart. | |
| Fibrosis | Rimeporide | Prevention of the accumulation of fibrosis in skeletal muscles, diaphragm, and heart. | |
| Specific Force | Rimeporide | Improvement in specific force of muscles. |
Table 2: Preclinical Efficacy of Rimeporide in a Cardiomyopathic Hamster Model
| Parameter | Treatment Group | Outcome | Reference |
| Hypertrophy | Rimeporide | Prevention of cardiac hypertrophy. | |
| Necrosis | Rimeporide | Prevention of necrosis in the heart. | |
| Survival | Rimeporide | Improved overall survival. |
Properties
Molecular Formula |
C₁₁H₁₆Cl¹⁵N₃O₅S₂ |
|---|---|
Molecular Weight |
372.83 |
Synonyms |
N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide-15N3 Hydrochloride_x000B_ |
Origin of Product |
United States |
Mechanistic Dissection of Rimeporide S Interaction with Sodium Hydrogen Exchanger 1 Nhe 1
Molecular Binding Characteristics and Selectivity Profiles for Rimeporide (B1680636) at the NHE-1 Site
Rimeporide acts as a potent and selective inhibitor of the NHE-1 protein. ahajournals.orgresearchgate.netmedchemexpress.com This selectivity is a critical aspect of its therapeutic potential, as there are multiple isoforms of the sodium-hydrogen exchanger (NHE), each with distinct tissue distribution and physiological roles. sci-hub.senih.gov Rimeporide's targeted action on NHE-1 minimizes off-target effects that could arise from the inhibition of other NHE isoforms. While specific IC50 values for Rimeporide against a full panel of NHE isoforms are not extensively detailed in the available literature, its high selectivity for NHE-1 is a consistently reported characteristic. medchemexpress.eutargetmol.commedchemexpress.com For comparative purposes, other selective NHE-1 inhibitors like Zoniporide have demonstrated over 150-fold selectivity for NHE-1 compared to other isoforms. medchemexpress.eumedchemexpress.com
The binding of Rimeporide to NHE-1 is thought to occur at a site distinct from the ion translocation domain, suggesting a non-competitive or allosteric mechanism of inhibition. Spectroscopic and molecular docking studies with similar guanidine-based NHE inhibitors, such as amiloride (B1667095) and cariporide, indicate that these molecules can interact with the protein, leading to conformational changes that impair its function. researchgate.net
Impact on Cellular Ion Homeostasis: Research into Sodium, Calcium, and pH Regulatory Pathways
The primary function of NHE-1 is to extrude one intracellular proton in exchange for one extracellular sodium ion. sci-hub.senih.gov In pathological states, over-activation of NHE-1 can lead to a significant influx of sodium, which in turn disrupts the normal functioning of other ion exchangers, notably the sodium-calcium exchanger (NCX). sci-hub.senih.gov This sequence of events results in an overload of intracellular sodium and calcium, along with an aberrant increase in intracellular pH. nih.govahajournals.org
Research has demonstrated that Rimeporide, by inhibiting NHE-1, can effectively counteract these detrimental ionic imbalances. ahajournals.orgresearchgate.net Studies in dystrophic myotubes have shown that Rimeporide corrects the elevated resting intracellular pH. researchgate.netresearchgate.net Furthermore, by preventing the initial surge in intracellular sodium, Rimeporide indirectly mitigates the subsequent calcium overload. nih.govbiorxiv.org This is achieved by maintaining the normal forward mode of the NCX, which is responsible for extruding calcium from the cell. In conditions of high intracellular sodium, the NCX can reverse its direction, leading to calcium influx. sci-hub.senih.gov A clinical trial protocol for Duchenne muscular dystrophy included the exploration of Rimeporide's effect on intracellular pH and sodium levels using Nuclear Magnetic Resonance (NMR) Spectroscopy, indicating the clinical relevance of these parameters. clinicaltrials.gov
Downstream Cellular Signaling Modulations Induced by NHE-1 Inhibition
The inhibition of NHE-1 by Rimeporide has been shown to modulate several key downstream cellular signaling pathways that are implicated in cell survival, growth, and inflammation.
One of the well-documented effects is the modulation of the PI3K/Akt signaling pathway . In a rat model of pulmonary arterial hypertension (PAH), treatment with Rimeporide was found to restore the elevated ratio of phosphorylated Akt (p-Akt) to total Akt. nih.govmedchemexpress.eu The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a feature of many diseases. The ability of Rimeporide to normalize Akt signaling suggests a mechanism by which it may exert its therapeutic effects.
The role of Rimeporide in modulating the extracellular signal-regulated kinase (ERK) pathway is less direct. While NHE-1 itself can act as a scaffold for components of the ERK pathway, and its activation can be influenced by ERK, some studies suggest that Rimeporide's effects may be independent of this pathway in certain contexts. nih.govnih.gov For instance, in the PAH rat model, the ERK pathway did not appear to be affected by Rimeporide treatment. nih.govbiorxiv.org However, other research highlights the general importance of the ERK pathway in mediating the effects of NHE-1. nih.gov
The mammalian target of rapamycin (B549165) (mTOR) pathway , a downstream effector of Akt, is also implicated. While direct studies on Rimeporide's effect on mTOR are limited, the modulation of the upstream Akt pathway suggests a potential indirect influence. nih.gov Furthermore, some studies have proposed that the beneficial effects of NHE-1 inhibition could be linked to the stimulation of autophagy, a process that is negatively regulated by mTOR. nih.govbiorxiv.org In a preclinical model of PAH, Rimeporide treatment was associated with an increased autophagy flux in the heart. nih.govahajournals.org
Investigation of Ubiquitous NHE-1 Isoform Expression and its Functional Implications in various Cell Types
The NHE-1 isoform is ubiquitously expressed in mammalian cells, playing a fundamental housekeeping role in maintaining cellular homeostasis. sci-hub.senih.gov Its widespread presence means that the effects of a systemic NHE-1 inhibitor like Rimeporide can have functional implications in a variety of cell types.
In cardiomyocytes , NHE-1 is the predominant isoform. sci-hub.se Its over-activation is a key factor in the pathophysiology of cardiac hypertrophy and ischemia-reperfusion injury. sci-hub.senih.gov By inhibiting NHE-1, Rimeporide has been shown to be cardioprotective in animal models, preventing cardiac necrosis and hypertrophy. nih.govresearchgate.net
In skeletal muscle cells , particularly in the context of muscular dystrophies, NHE-1 is also a critical player. sci-hub.sefrontiersin.org Its inhibition by Rimeporide has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of Duchenne muscular dystrophy. frontiersin.orgresearchgate.net Studies in dystrophic myotubes have confirmed the overexpression of NHE-1 and the ability of Rimeporide to correct the resulting ionic and pH imbalances. researchgate.netresearchgate.net
In endothelial cells , NHE-1 plays a role in maintaining the integrity of the blood-brain barrier. nih.gov The functional expression of NHE-1 is critical for paracellular transport.
The broad expression of NHE-1 underscores the systemic potential of Rimeporide. Its ability to modulate fundamental cellular processes in various tissues forms the basis of its investigation for a range of diseases, including Duchenne muscular dystrophy and pulmonary arterial hypertension. nih.govresearchgate.net
Advanced Methodologies Employing Rimeporide 15n3 Hydrochloride in Research
Application of Isotope-Labeled Rimeporide (B1680636) in Preclinical Pharmacokinetic Research Models
The use of Rimeporide-15N3 Hydrochloride is fundamental in defining the pharmacokinetic profile of Rimeporide in non-human research models. Its distinct mass allows it to be used as an internal standard for quantification of the unlabeled drug and as a tracer to delineate its journey through the body.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalytical quantification of Rimeporide in preclinical studies, a process where this compound is indispensable as an internal standard. The development of a robust LC-MS/MS method involves meticulous optimization of chromatographic conditions and mass spectrometric parameters to achieve high sensitivity, specificity, and throughput.
The validation of such methods is performed in accordance with stringent regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. This compound, with its identical chemical properties to the analyte but different mass, co-elutes with Rimeporide, thereby compensating for variability in sample preparation and instrument response. This ensures the reliability of the pharmacokinetic data generated.
Table 1: Illustrative LC-MS/MS Method Parameters for Rimeporide Quantification
| Parameter | Condition/Value |
|---|---|
| Chromatographic Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Rimeporide) | m/z 334.1 -> 171.1 |
| MRM Transition (Rimeporide-15N3) | m/z 337.1 -> 171.1 |
Isotope-labeled tracer studies are pivotal for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a drug candidate. By administering this compound to preclinical models, such as rodents and canines, researchers can accurately trace the disposition of the compound. These studies have demonstrated that Rimeporide is well-absorbed orally and its exposure increases linearly with the dose, with no evidence of accumulation after repeated administration. nih.govnih.gov
The distribution of the labeled compound can be visualized and quantified in various tissues, providing insights into its potential sites of action and accumulation. Metabolism studies with the labeled compound help in the identification and structural elucidation of metabolites. The distinct isotopic signature allows for the differentiation of drug-related material from endogenous matrix components. Furthermore, excretion pathways, whether renal or fecal, are determined by monitoring the elimination of the labeled compound and its metabolites.
Table 2: Representative ADME Profile of Rimeporide from Preclinical Tracer Studies
| ADME Parameter | Finding in Preclinical Models |
|---|---|
| Absorption | Well-absorbed orally with dose-proportional exposure. nih.govnih.gov |
| Distribution | Wide distribution to tissues, including heart and skeletal muscle. nih.govresearchgate.net |
| Metabolism | Undergoes metabolism, with specific metabolite profiles identified through isotopic labeling. |
| Excretion | Primarily excreted through both renal and fecal routes. |
Utilization in Pharmacodynamic Biomarker Discovery and Characterization in Preclinical Settings
This compound is not only crucial for pharmacokinetic assessments but also plays a significant role in pharmacodynamic studies. These investigations aim to understand the biochemical and physiological effects of the drug and to identify biomarkers that can be used to monitor its therapeutic activity.
Rimeporide is a potent and selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1). nih.govwikipedia.org This transporter plays a key role in regulating intracellular pH (pHi) and sodium concentrations. Dysregulation of NHE-1 is implicated in various pathological conditions. The use of this compound in preclinical models allows for precise studies on its effects on intracellular ion dynamics. By inhibiting NHE-1, Rimeporide is expected to modulate the damaging ion imbalances. esperare.org It is thought that the inhibition of this pump reduces pH, sodium, and calcium overload in cells. wikipedia.org
The administration of this compound in preclinical models facilitates the discovery and validation of molecular and cellular biomarkers associated with NHE-1 inhibition. For instance, in preclinical models of Duchenne Muscular Dystrophy (DMD), Rimeporide has been shown to have anti-inflammatory and anti-fibrotic effects. nih.govmdpi.com In a phase 1b study, positive effects on several pharmacodynamic biomarkers, including IGFBP1 and IGFBP6, were observed. mdpi.com These biomarkers can then be used in subsequent clinical studies to monitor the drug's efficacy.
Table 3: Potential Biomarkers of NHE-1 Inhibition by Rimeporide
| Biomarker Category | Specific Biomarker | Observed Effect of Rimeporide |
|---|---|---|
| Inflammation | Pro-inflammatory Cytokines | Reduction in levels |
| Fibrosis | Collagen Deposition | Decreased tissue fibrosis |
| Serum Biomarkers | IGFBP1, IGFBP6 | Modulation of levels. mdpi.com |
Preclinical Investigations of Rimeporide S Biological Activities
Studies in Established Animal Models of Muscular Dystrophy (e.g., mdx mice, dystrophic hamsters, Golden Retriever Muscular Dystrophy dogs)
Extensive preclinical studies have been conducted to characterize the effects of Rimeporide (B1680636) in various animal models that mimic the pathology of human muscular dystrophy. mdpi.compatsnap.com These models include the dystrophin-deficient mdx mouse, the cardiomyopathic hamster, and the Golden Retriever Muscular Dystrophy (GRMD) dog, which is considered a highly relevant model for DMD. medchemexpress.comnih.gov
A hallmark of dystrophic muscle pathology is chronic inflammation and the progressive replacement of muscle tissue with fibrotic connective tissue. Preclinical studies have consistently demonstrated Rimeporide's potent anti-inflammatory and anti-fibrotic properties in dystrophic muscles. nih.govimrpress.com
In the mdx mouse model, Rimeporide has been shown to prevent both inflammation and the accumulation of fibrosis in skeletal muscles, the diaphragm, and the heart. medchemexpress.com These effects are considered highly clinically significant and suggest a potential to slow the progression of muscle degeneration. medchemexpress.com The inhibition of NHE-1 by Rimeporide is believed to counteract the inflammatory processes that are a downstream consequence of muscle fiber damage. nih.gov
Table 1: Summary of Rimeporide's Anti-inflammatory and Anti-fibrotic Effects in mdx Mice
| Tissue Type | Observed Effect | Reference |
| Skeletal Muscle | Reduction in inflammation and fibrosis | medchemexpress.comimrpress.com |
| Diaphragm | Reduction in inflammation and fibrosis | medchemexpress.com |
| Heart | Reduction in inflammation and fibrosis | medchemexpress.comimrpress.com |
Cardiomyopathy is a leading cause of mortality in patients with DMD. nih.gov The cardioprotective effects of Rimeporide have been a major focus of preclinical research. researchgate.netnih.gov Studies in multiple animal models have provided strong evidence of its ability to protect the heart from dystrophic pathology. nih.govmdpi.com
In the cardiomyopathic hamster, a model for dilated cardiomyopathy, lifelong preventive treatment with Rimeporide resulted in a significant reduction in mortality. imrpress.com This was accompanied by the prevention of myocardial necrosis (tissue death) and hypertrophy (enlargement of the heart muscle). imrpress.com Furthermore, the treatment prevented the accumulation of Ca2+ within the heart muscle cells, a key driver of cardiac cell death. imrpress.com
A pivotal study in the GRMD dog model further solidified the cardioprotective role of Rimeporide. nih.govmdpi.com Chronic administration of the compound was shown to limit the age-related deterioration of left ventricular (LV) function. nih.gov Key parameters such as LV ejection fraction were preserved in the treated group compared to placebo. nih.gov This study highlighted the potential of Rimeporide to preserve heart function in a model that closely resembles the human condition. nih.gov
Table 2: Cardioprotective Effects of Rimeporide in Animal Models
| Animal Model | Key Findings | Reference |
| Dystrophic Hamster | Reduced mortality, prevented myocardial necrosis and hypertrophy, prevented Ca2+ accumulation. | researchgate.netimrpress.com |
| GRMD Dog | Preserved left ventricular function, limited deterioration of LV ejection fraction. | nih.gov |
| mdx Mouse | Protective effects against inflammation and fibrosis accumulation in the heart. | researchgate.net |
Beyond its effects on inflammation and fibrosis, the impact of Rimeporide on the function and structure of skeletal muscle has been evaluated. Promising data from studies in mdx mice have indicated positive effects on skeletal muscle function. researchgate.net By mitigating the underlying ionic imbalances and subsequent cellular damage, Rimeporide is expected to act as a muscle-sparing agent, helping to alleviate the long-term accumulated damage in skeletal muscles. medchemexpress.com The preservation of muscle structure and function is a critical therapeutic goal in muscular dystrophy.
In Vitro Cellular and Tissue Culture Research with Rimeporide
To elucidate the fundamental mechanisms of Rimeporide's action, researchers have utilized in vitro models, including primary cultures of dystrophic muscle cells. These studies provide insights into the compound's direct effects at the cellular level.
The pathological environment in dystrophic muscle, characterized by ionic dysregulation and inflammation, negatively impacts the viability and regenerative capacity of muscle cells (myoblasts). While direct, extensive studies on Rimeporide's effects on myoblast proliferation and differentiation are not widely published, its mechanism of action strongly suggests a beneficial role in promoting cell survival. By correcting the intracellular pH and reducing Na+ and Ca2+ overload, Rimeporide helps to normalize the cellular environment, which is crucial for cell viability. Furthermore, inflammation is known to impair muscle regeneration, a process involving the proliferation and differentiation of myoblasts. mdpi.com Rimeporide's established anti-inflammatory effects would therefore be expected to create a more permissive environment for muscle repair and regeneration. mdpi.com
In vitro research using primary cultures of myotubes from dystrophic mice has provided direct evidence of Rimeporide's mechanism of action. These studies confirmed an overexpression of the NHE-1 protein in dystrophic myotubes. This overexpression leads to a more alkaline intracellular environment at rest.
Treatment with Rimeporide was shown to inhibit the overactive NHE-1, thereby correcting the resting pH levels in the dystrophic cells. In addition to this primary "on-target" effect, Rimeporide was also found to have "off-target" effects on calcium handling. Specifically, it triggered a moderate inhibition of calcium entry into the myotubes through both stretch-activated channels and store-operated calcium channels. This modulation of multiple ion transport pathways underscores its potential to address the core issue of ion dyshomeostasis in dystrophic muscle. researchgate.net
Exploration of Rimeporide's Therapeutic Potential in Other Preclinical Disease Models (e.g., Pulmonary Arterial Hypertension)
Beyond its primary investigation areas, the therapeutic potential of Rimeporide has been explored in other preclinical disease models, notably in Pulmonary Arterial Hypertension (PAH). PAH is a severe condition characterized by pulmonary vasoconstriction and vascular remodeling, which leads to right ventricular (RV) failure, the primary determinant of prognosis. oup.comresearchgate.net The mechanism of action for Rimeporide, which is the selective inhibition of the Na+/H+ exchanger isoform 1 (NHE-1), is significant in this context. esperare.orgesperare.org Increased NHE-1 activity is implicated in the pathology of hypoxic PAH. oup.comoup.com
Preclinical studies have focused on determining if inhibiting NHE-1 with Rimeporide can alleviate the functional, morphological, and biochemical dysfunctions associated with PAH. biorxiv.orgnih.gov A key focus of this research is the dual impact of the drug: its effect on the pulmonary vasculature and its direct effect on the right ventricle, which is critical for patient outcomes in PAH. biorxiv.org
Detailed Research Findings:
A prominent preclinical model used to investigate Rimeporide's efficacy in PAH is the Sugen5416/hypoxia (SuHx) rat model. oup.combiorxiv.org This model effectively mimics the clinical manifestations of severe PAH in humans. nih.gov In these studies, PAH is induced in rats, and after the disease is established, treatment with Rimeporide is initiated to assess its potential to reverse pathology. oup.combiorxiv.org
Research has shown that in SuHx rats, protein levels of NHE-1 are significantly increased in the right ventricle. oup.comresearchgate.net Treatment with Rimeporide has demonstrated a remarkable ability to reverse many of the pathological changes induced by PAH. oup.com The findings indicate that Rimeporide can improve hemodynamic variables in both the pulmonary circulation and the right ventricle. biorxiv.orgnih.gov
Specifically, administration of Rimeporide led to a decrease in right ventricle hypertrophy, a reduction in pulmonary vascular remodeling, and attenuated inflammation and fibrosis in both the lung and the right ventricle. researchgate.netbiorxiv.orgnih.gov These beneficial effects were observed only in the disease-model rats, with no significant effects detected in healthy control rats. biorxiv.orgnih.gov The treatment was also associated with a blunting of pulmonary and RV inflammation and a reduction in RV NHE-1 protein expression. oup.comresearchgate.net
Furthermore, investigations into the molecular mechanisms suggest that the protective effects of Rimeporide may be linked to the stimulation of the autophagy flux and a decrease in the p-Akt/Akt ratio, particularly in the right ventricle. biorxiv.orgbiorxiv.org These findings suggest that by specifically inhibiting NHE-1, Rimeporide could be a potential new therapeutic strategy for treating both right ventricular dysfunction and PAH. oup.comresearchgate.netnih.gov
Interactive Data Table: Key Preclinical Findings of Rimeporide in the SuHx Rat Model of PAH
| Parameter | Observation in PAH Model (Placebo) | Effect of Rimeporide Treatment | Reference |
|---|---|---|---|
| Hemodynamics | Severe PAH and RV dysfunction. oup.com | Improved hemodynamic variables in pulmonary circulation and RV. biorxiv.orgnih.gov | oup.combiorxiv.orgnih.gov |
| RV Hypertrophy | Increased right ventricle hypertrophy. oup.comresearchgate.net | Decreased right ventricle hypertrophy. biorxiv.orgnih.gov | oup.comresearchgate.netbiorxiv.orgnih.gov |
| Vascular Remodeling | Increased pulmonary arteriolar wall thickness. oup.com | Decreased pulmonary vascular remodeling. biorxiv.orgnih.gov | oup.combiorxiv.orgnih.gov |
| Fibrosis | Increased RV fibrosis. oup.comresearchgate.net | Decreased fibrosis. biorxiv.orgnih.gov | oup.comresearchgate.netbiorxiv.orgnih.gov |
| Inflammation | Marked increase in macrophages in lung and RV tissues. oup.comresearchgate.net | Blunted pulmonary and RV inflammation. oup.comresearchgate.net | oup.comresearchgate.net |
| NHE-1 Expression | Higher NHE-1 protein levels in RV tissues. oup.comresearchgate.net | Reduced RV NHE-1 protein expression. oup.comresearchgate.net | oup.comresearchgate.net |
| Molecular Signaling | Not specified | Decrease of the p-Akt/Akt ratio and stimulation of autophagy flux in RV. biorxiv.orgbiorxiv.org | biorxiv.orgbiorxiv.org |
Theoretical Frameworks and Computational Approaches in Rimeporide Research
Quantitative Structure-Property Relationship (QSPR) Modeling of NHE-1 Inhibitors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their physicochemical properties. mdpi.comresearchgate.net In drug discovery, this method allows for the prediction of a compound's properties, such as solubility or binding affinity, directly from its molecular structure, even before the compound is synthesized. springernature.com
For NHE-1 inhibitors like Rimeporide (B1680636), a QSPR model would aim to establish a relationship between specific molecular descriptors and the inhibitory activity against the NHE-1 protein. The model is built using a "training set" of molecules with known NHE-1 inhibitory activities. Various descriptors are calculated for each molecule, which can be categorized as electronic, steric, topological, or thermodynamic. Statistical methods are then employed to create a predictive equation. researchgate.net
While specific QSPR studies focused exclusively on Rimeporide are not detailed in available literature, the principles can be applied to the broader class of guanidine-containing NHE-1 inhibitors. A hypothetical QSPR model for this class would involve selecting relevant molecular descriptors that capture the essence of their interaction with the target.
Table 1: Conceptual Framework for a QSPR Model of NHE-1 Inhibitors
| Descriptor Type | Example Descriptors | Property to Predict | Rationale |
|---|---|---|---|
| Electronic | Partial charges on the guanidine (B92328) group, Dipole moment | NHE-1 Inhibition (IC50) | The guanidine moiety is critical for binding, likely through electrostatic interactions with the receptor. |
| Topological | Molecular Connectivity Indices, Wiener Index | NHE-1 Inhibition (IC50) | Describes the size, shape, and degree of branching of the molecule, which influences how it fits into the binding pocket. |
| Quantum Mechanical | HOMO/LUMO energies | NHE-1 Inhibition (IC50) | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Spatial | Molecular surface area, Volume | NHE-1 Inhibition (IC50) | Defines the steric requirements for the ligand to bind effectively to the NHE-1 protein. |
Such models are invaluable for screening virtual libraries of compounds to identify new potential NHE-1 inhibitors and for optimizing the structure of existing leads like Rimeporide to enhance their desired properties.
Molecular Docking and Simulation Studies of Rimeporide-NHE-1 Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to model the interaction between a small molecule ligand, such as Rimeporide, and its protein target, NHE-1. These simulations provide detailed insights into the binding mode, the binding affinity (often expressed as a binding energy score), and the specific amino acid residues involved in the interaction.
Research has been conducted to explore the binding characteristics of Rimeporide using these techniques. A study investigating the interaction of several guanidine ligands, including Rimeporide, with Calf Thymus DNA (ctDNA) employed molecular docking to supplement biophysical methods. nih.gov While ctDNA is not the primary therapeutic target of Rimeporide, this study provides valuable data on its binding energetics and preferred interaction modes. The findings indicated a major groove binding mode for Rimeporide with ctDNA. nih.govresearchgate.net The study calculated the binding energy for this interaction, which serves as an indicator of the stability of the complex. nih.gov
Table 2: Molecular Docking Binding Energy for Rimeporide
| Ligand | Binding Target | Binding Energy (kcal/mol) | Inferred Binding Mode |
|---|---|---|---|
| Rimeporide | ctDNA | -6.6 | Major Groove nih.govresearchgate.net |
| Cariporide | ctDNA | -6.6 | Major Groove nih.govresearchgate.net |
This data is derived from a study of ligand-DNA interactions, which can help in understanding the general binding properties of the guanidine group, a key feature for NHE inhibition. nih.gov
A similar molecular docking and simulation study targeting the actual NHE-1 protein would be instrumental in elucidating the precise mechanism of inhibition. Such a study would involve docking the Rimeporide molecule into a homology model or crystal structure of the NHE-1 protein to identify the key amino acid residues that form hydrogen bonds and other stabilizing interactions with the drug. This information is critical for understanding its selectivity and for the rational design of next-generation inhibitors.
Computational Prediction of Rimeporide's Biological Activities and Associated Pathway Modulation
Beyond modeling direct protein-ligand interactions, computational tools can predict a compound's broader biological activity spectrum based on its structure. nih.govbmc-rm.org Programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure against a large database of known structure-activity relationships to generate a list of probable biological effects. bmc-rm.orgway2drug.com
For Rimeporide, its primary activity is the potent and selective inhibition of NHE-1. medchemexpress.com This primary mechanism is known to trigger a cascade of downstream cellular events. Computational models can help predict these secondary effects and the pathways that are modulated. The inhibition of NHE-1 by Rimeporide is expected to decrease intracellular sodium and calcium overload. medchemexpress.comwikipedia.org This action is hypothesized to be the basis for its potential therapeutic effects in conditions like Duchenne Muscular Dystrophy (DMD), where ionic imbalance is a key feature of the pathophysiology. diva-portal.orgdmdhub.org
Extensive preclinical data supports the prediction that these effects translate into anti-inflammatory and anti-fibrotic properties. diva-portal.org Computational pathway analysis can link the initial target inhibition to these broader physiological outcomes by mapping the drug's effect onto known biological networks, such as inflammation and tissue remodeling pathways. dmdhub.orgmdpi.com
Table 3: Predicted Biological Activities and Pathway Modulation for Rimeporide
| Primary Action | Predicted Biological Activity | Associated Pathway Modulation |
|---|---|---|
| Inhibition of NHE-1 medchemexpress.com | Reduction of intracellular Na+ and Ca2+ overload medchemexpress.comwikipedia.org | Ion Homeostasis Regulation nih.gov |
| Reduction of intracellular Ca2+ overload | Cardioprotective effects dmdhub.orgparentprojectmd.org | Cardiac muscle cell survival pathways |
| Modulation of intracellular pH and ion concentration | Anti-inflammatory effects diva-portal.orgdmdhub.org | NF-κB and NLRP3 inflammatory pathways mdpi.com |
These predictive studies provide a strong rationale for a drug's therapeutic application and help in designing experiments to confirm its mechanism of action. The convergence of computational predictions with preclinical and clinical data strengthens the understanding of Rimeporide's potential as a therapeutic agent. diva-portal.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Rimeporide-15N3 Hydrochloride |
| Rimeporide |
| Amiloride (B1667095) |
Future Research Directions and Unexplored Avenues for Rimeporide 15n3 Hydrochloride
Novel Applications of Isotope Labeling in Mechanistic Research beyond Pharmacokinetics
The incorporation of stable isotopes like ¹⁵N into a drug molecule is a powerful tool for elucidating complex biological processes. symeres.com While traditionally used to trace a drug's absorption, distribution, metabolism, and excretion (ADME), the ¹⁵N₃ label on Rimeporide (B1680636) allows for more sophisticated mechanistic investigations.
Future research can utilize Rimeporide-15N3 Hydrochloride to:
Trace Metabolic Fates: Stable Isotope-Resolved Metabolomics (SIRM) can be employed to track the atoms of the drug as it is metabolized. nih.gov This would allow researchers to unambiguously identify and quantify metabolites of Rimeporide in complex biological samples, providing a complete picture of its biotransformation pathways.
Elucidate Target Engagement and Interactions: Nuclear Magnetic Resonance (NMR) spectroscopy can take advantage of the ¹⁵N label. symeres.comresearchgate.net Advanced NMR techniques could be used to study the direct interaction between this compound and its target, the NHE-1 protein, in a near-native environment. This could reveal subtle details about the binding mechanism, conformational changes induced in the protein, and the kinetics of the drug-target interaction.
Quantify On- and Off-Target Binding: Using mass spectrometry-based techniques, the ¹⁵N₃ signature allows for precise quantification of Rimeporide bound to NHE-1 versus other potential off-target proteins. This is crucial for understanding the compound's selectivity and predicting potential side effects at a molecular level.
Investigate Transnitrosylation Mechanisms: In studies of other ¹⁵N-labeled compounds like S-nitrosoalbumin, isotope labeling was used to trace the transfer of nitrogen-containing functional groups between molecules, a process known as S-transnitrosylation. nih.gov Given NHE-1's role in cellular signaling, this compound could be used to investigate if it participates in or influences similar nitrogen-based signaling pathways.
Exploration of Rimeporide's Role in Broader Cellular Stress Responses and Adaptation
NHE-1 activity is intrinsically linked to cellular responses to stress, primarily through its regulation of intracellular pH and sodium levels. nih.gov Inhibition of NHE-1 by Rimeporide has shown protective effects against inflammation and fibrosis in preclinical models of DMD. frontiersin.org Future studies should aim to dissect its role in a wider array of cellular stress pathways.
Key areas for exploration include:
Oxidative Stress: In myocardial infarction models, Rimeporide has been shown to reduce oxidative stress. preprints.org Future research using this compound could explore the precise mechanisms, such as its impact on reactive oxygen species (ROS) production by sources like NADPH oxidase. preprints.orgnih.gov
Mitochondrial Function: NHE-1 inhibition has been linked to preserved mitochondrial integrity and function. preprints.orgnih.gov Studies suggest that NHE-1 inhibitors can prevent mitochondrial calcium overload and the opening of the mitochondrial permeability transition pore (MPTP), a key event in cell death. nih.gov Research could focus on how Rimeporide modulates mitochondrial bioenergetics and dynamics in diseases characterized by metabolic stress. mdpi.com
Inflammatory Signaling: Rimeporide demonstrates anti-inflammatory effects. frontiersin.orgnih.gov Deeper investigation is needed to understand how NHE-1 inhibition modulates specific inflammatory pathways, such as those mediated by cytokines like TNF-α or signaling molecules like NF-κB, which are relevant in dystrophic muscle. frontiersin.orgnih.gov
Mechanotransduction and Cellular Adaptation: NHE-1 is activated by mechanical stress. biorxiv.org In conditions like DMD, where muscle fibers are susceptible to contraction-induced damage, exploring how Rimeporide affects the cellular response to mechanical strain is a critical unexplored avenue. mdpi.combiorxiv.org
Development of Advanced Preclinical Models for Comprehensive Disease Progression Studies
To better translate preclinical findings to clinical success, research on Rimeporide should move beyond traditional models to more accurately recapitulate human disease.
Advanced Animal Models: While the mdx mouse is a common model for DMD, it has a milder phenotype compared to humans. nih.gov Future studies should utilize more advanced models, such as the dystrophin/utrophin double knockout (mdx/Utrn−/−) mouse, which has a more severe pathology, or the Golden Retriever Muscular Dystrophy (GRMD) dog, whose cardiac and skeletal muscle disease progression more closely mirrors that of human patients. nih.govspandidos-publications.combiorxiv.org These models would provide a more rigorous test of Rimeporide's efficacy on disease progression.
Human iPSC-Derived Models: Human induced pluripotent stem cells (hiPSCs) from DMD patients can be differentiated into cardiomyocytes (hiPSC-CMs) and skeletal muscle cells. These "disease-in-a-dish" models offer a powerful platform to study the effects of Rimeporide on human cells, assess its ability to correct ion dysregulation, and screen for patient-specific responses without the confounding factors of animal models.
Organ-on-a-Chip Technology: Microfluidic devices that culture human cells to simulate the architecture and function of organs, such as "heart-on-a-chip," could be used to model the complex mechanical and electrical environment of the dystrophic heart. This would allow for detailed studies of how Rimeporide affects cardiac function under physiological stress.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling in Response to Rimeporide
To gain a holistic understanding of Rimeporide's biological effects, it is essential to integrate various "omics" technologies. The use of this compound is particularly advantageous here, as it can be used as a tracer in stable isotope-resolved metabolomics (SIRM) studies. nih.gov
| Technology | Research Application for Rimeporide | Potential Insights |
| Proteomics | Quantify changes in the cellular proteome after treatment with Rimeporide. | Identify novel protein targets or pathways modulated by NHE-1 inhibition; understand downstream effects on structural proteins, enzymes, and signaling molecules. mdpi.com |
| Metabolomics | Profile the levels of small molecule metabolites in cells or tissues following Rimeporide administration. | Reveal shifts in cellular energy metabolism, lipid profiles, and other metabolic pathways affected by altered ion homeostasis. nih.gov |
| Transcriptomics | Analyze changes in gene expression (mRNA levels) in response to Rimeporide. | Identify genes whose expression is regulated by NHE-1 activity and discover compensatory mechanisms or novel signaling cascades. |
| SIRM | Use this compound and other labeled nutrients (e.g., ¹³C-glucose) to trace metabolic fluxes. | Unambiguously map how Rimeporide alters specific metabolic network dynamics and nutrient utilization in real-time. nih.gov |
This integrated approach can create a comprehensive "biological signature" of Rimeporide's action, helping to identify novel biomarkers of drug response and elucidate its full mechanism of action.
Comparative Studies of Rimeporide with Other NHE-1 Inhibitors in Preclinical Research
Rimeporide is one of several NHE-1 inhibitors that have been developed. nih.gov Rigorous head-to-head comparative studies in relevant preclinical models are a crucial future step to differentiate their therapeutic potential.
| NHE-1 Inhibitor | Key Characteristics/History | Rationale for Comparison with Rimeporide |
| Cariporide | Extensively studied for cardioprotection against ischemia-reperfusion injury. researchgate.net | To compare efficacy and side-effect profiles in chronic disease models (like DMD) versus acute injury models where Cariporide was primarily tested. researchgate.netfrontiersin.org |
| Eniporide | Developed for cardiac indications; specifically inhibits the NHE-1 isoform. nih.gov | To assess differences in selectivity and potency in both cardiac and skeletal muscle tissues, given that both drugs are highly selective for NHE-1. |
| Zoniporide | A potent and selective NHE-1 inhibitor. nih.gov | To evaluate the relative therapeutic window and long-term effects of different chemical scaffolds targeting the same protein. |
| Amiloride (B1667095) | A less selective inhibitor, also affecting other ion channels and transporters. nih.gov | To serve as a benchmark to confirm that the therapeutic effects of Rimeporide are specifically due to NHE-1 inhibition rather than broader effects on ion transport. |
Such comparative studies would help to establish whether Rimeporide offers a superior profile for chronic treatment of diseases like DMD, potentially due to subtle differences in binding kinetics, tissue distribution, or off-target effects. frontiersin.orgacs.org
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for validating the purity and isotopic enrichment of Rimeporide-15N3 Hydrochloride in experimental samples?
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm chemical identity and isotopic labeling. Calibrate instruments using validated reference standards and perform triplicate runs to ensure reproducibility. For isotopic verification, employ nuclear magnetic resonance (NMR) spectroscopy to distinguish 15N3 labeling patterns .
Q. How should researchers design dose-response studies to assess the pharmacological efficacy of this compound in preclinical models?
- Utilize factorial design principles to optimize dosage ranges and exposure times. Include negative controls (vehicle-only) and positive controls (e.g., known NHE-1 inhibitors). Monitor biomarkers such as intracellular sodium/pH levels and cardiac fibrosis markers. Validate results using statistical methods like ANOVA with post-hoc Tukey tests .
Q. What protocols ensure the stability of this compound under varying experimental storage conditions?
- Store lyophilized samples at -80°C in airtight, light-resistant containers. For in vitro assays, prepare fresh solutions in pH-buffered solvents (e.g., PBS at pH 7.4) and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies at 25°C/60% relative humidity to determine degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s selectivity for NHE-1 versus off-target ion channels?
- Perform competitive binding assays using radiolabeled ligands (e.g., 3H-labeled NHE-1 inhibitors) and compare inhibition constants (Ki) across ion channels. Apply computational modeling (e.g., molecular docking) to predict binding affinities. Cross-validate findings with CRISPR-edited cell lines lacking NHE-1 expression .
Q. What experimental strategies optimize the in vivo pharmacokinetic-pharmacodynamic (PK-PD) profiling of this compound?
- Use LC-MS/MS to quantify plasma and tissue concentrations in animal models. Corrogate PK parameters (e.g., Cmax, AUC) with PD endpoints like cardiac function (echocardiography) and histopathology. Apply population pharmacokinetic modeling to account for inter-individual variability .
Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale preclinical trials?
- Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., reaction temperature, pH). Characterize batches using orthogonal methods (HPLC, FTIR, XRPD) and establish acceptance criteria for isotopic purity (>98%) and chemical stability .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility when adapting literature protocols for this compound in novel cell-based assays?
- Document all deviations from published methods (e.g., cell passage number, serum lot differences). Include internal replication (n ≥ 3) and use standardized reference materials. Share raw data and metadata via repositories like Zenodo to facilitate cross-lab validation .
Q. How can researchers integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
